molecular formula C12H24N4O4 B3287095 Boc-Arg-Ome CAS No. 83731-79-7

Boc-Arg-Ome

Cat. No.: B3287095
CAS No.: 83731-79-7
M. Wt: 288.34 g/mol
InChI Key: SQXMHHJVEHPDJY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg-Ome: is a compound used in peptide synthesis, where “Boc” stands for tert-butyloxycarbonyl, “Arg” stands for arginine, and “Ome” stands for the methyl ester. This compound is a protected form of arginine, an amino acid, which is essential in various biological processes. The Boc group protects the amino group of arginine, while the methyl ester protects the carboxyl group, making it easier to incorporate into peptides without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg-Ome typically involves the protection of the amino and carboxyl groups of arginine. The process begins with the protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Boc-Arg-Ome undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-Arg-Ome is widely used in peptide synthesis, allowing for the creation of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of arginine in various biological processes. It is also used in the synthesis of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the development of peptide-based drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders. It is also used in the synthesis of diagnostic peptides for imaging and biomarker detection .

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications. It is also used in the development of peptide-based materials and nanomaterials .

Mechanism of Action

Boc-Arg-Ome exerts its effects through the formation of peptide bonds with other amino acids, leading to the synthesis of peptides and proteins. The Boc group protects the amino group of arginine, preventing unwanted side reactions during peptide synthesis. The methyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions .

Molecular Targets and Pathways: The primary molecular targets of this compound are the amino and carboxyl groups of other amino acids, enabling the formation of peptide bonds. The pathways involved include the deprotection of the Boc group and the ester hydrolysis of the methyl ester, followed by peptide coupling reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific protecting groups that allow for selective deprotection and coupling reactions. The Boc group provides stability during peptide synthesis, while the methyl ester allows for easy conversion to the free carboxyl group. This combination makes this compound a versatile and valuable compound in peptide synthesis .

Properties

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c1-12(2,3)20-11(18)16-8(9(17)19-4)6-5-7-15-10(13)14/h8H,5-7H2,1-4H3,(H,16,18)(H4,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXMHHJVEHPDJY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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